
LY294002
Übersicht
Beschreibung
LY294002 is a synthetic organic compound known for its significant role as a specific inhibitor of phosphatidylinositol 3-kinase (PI3K).
Vorbereitungsmethoden
The synthesis of LY294002 typically involves the reaction of 2-chloro-4H-1-benzopyran-4-one with morpholine and phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to reflux, and the product is isolated through crystallization .
Analyse Chemischer Reaktionen
LY294002 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Mechanistic Insights into PI3K Signaling
1.1 Inhibition of p53 Activation
Research has shown that LY294002 can prevent the induction of p53, a crucial tumor suppressor protein, by various chemotherapeutic agents. In studies involving mouse endothelial cells, treatment with this compound effectively reduced basal p53 levels and inhibited p53 activation induced by drugs like 5-fluoro-uracil and camptothecin, suggesting that this compound may interfere with DNA damage response pathways .
1.2 Effects on Cardiac Myocyte Function
This compound has been investigated for its effects on cardiac myocyte contractility. In isolated mouse left ventricular myocytes, this compound increased calcium transient amplitude and cell shortening by inhibiting specific potassium currents. This indicates that while this compound is a PI3K inhibitor, it also affects cardiac function through mechanisms independent of PI3K signaling .
Therapeutic Implications
2.1 Cancer Research
This compound is frequently employed in cancer research to study the PI3K/AKT/mTOR signaling pathway. It has been shown to enhance AKT phosphorylation in pancreatic cancer cells under certain conditions, suggesting a complex role in cancer cell signaling that may vary depending on the cellular context . Additionally, its ability to sensitize multiple myeloma cells to oncolytic adenoviruses highlights its potential as a therapeutic adjunct in cancer treatment .
2.2 Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies indicate that this compound can modulate inflammatory responses in various cell types, including macrophages, thereby influencing conditions associated with chronic inflammation and metabolic disorders .
Case Studies and Data Tables
The following table summarizes key findings from various studies utilizing this compound:
Broader Biological Effects
Beyond its primary role as a PI3K inhibitor, this compound has been implicated in numerous biological processes:
- Cell Survival and Proliferation : In oral squamous cell carcinoma, this compound affects cell survival through interactions with Bcl-2 proteins .
- Neuroprotection : Some studies suggest potential neuroprotective effects, making it a candidate for investigating neurodegenerative diseases.
- Metabolic Regulation : Its influence on metabolic pathways suggests applications in obesity-related research.
Wirkmechanismus
The primary mechanism of action of LY294002 involves the inhibition of phosphatidylinositol 3-kinase (PI3K). By inhibiting PI3K, the compound prevents the activation of Akt/protein kinase B (PKB), which is crucial for cell survival and proliferation. This inhibition leads to the induction of apoptosis and suppression of tumor growth in cancer cells .
Vergleich Mit ähnlichen Verbindungen
LY294002 can be compared with other PI3K inhibitors such as wortmannin and copanlisib. While wortmannin is also a potent PI3K inhibitor, it has a different chemical structure and mechanism of action. Copanlisib, on the other hand, is a more selective inhibitor of PI3K-α and PI3K-δ isoforms and is used in the treatment of certain types of lymphoma . The unique structure of this compound, with its morpholine and benzopyran moieties, contributes to its specificity and effectiveness as a PI3K inhibitor .
Similar Compounds
- Wortmannin
- Copanlisib
- 4,6-Disubstituted-2-(4-morpholinyl)pyrimidines
Biologische Aktivität
LY294002 is a well-characterized compound primarily recognized as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a critical role in various cellular processes, including growth, proliferation, and survival. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and implications for cancer treatment.
This compound inhibits the PI3K pathway by selectively targeting various isoforms of PI3K. The compound exhibits distinct inhibitory potency against different PI3K isoforms with IC50 values as follows:
PI3K Isoform | IC50 (µM) |
---|---|
PI3-Kβ | 0.31 |
PI3-Kα | 0.73 |
PI3-Kδ | 1.06 |
PI3-Kγ | 6.60 |
In addition to its primary action on PI3K, this compound also inhibits several other kinases, including mTOR (mammalian target of rapamycin), CK2 (casein kinase 2), PLK1 (polo-like kinase 1), PIM1, and PIM3, broadening its potential therapeutic applications in oncology and other diseases .
Effects on Cancer Cells
Numerous studies have demonstrated that this compound can induce apoptosis and inhibit proliferation in various cancer cell lines:
- Colon Cancer : this compound has been shown to significantly inhibit the proliferation of human colon cancer cells both in vitro and in vivo. It induces apoptosis by activating pro-apoptotic pathways .
- Prostate Cancer : In LNCaP prostate carcinoma cells, this compound sensitizes cells to drug-induced apoptosis through a mechanism that generates intracellular hydrogen peroxide (H2O2), independent of its PI3K inhibitory activity .
- Breast Cancer : The compound has also been tested against MCF-7 breast cancer cells, where it exhibited significant cytotoxic effects .
Case Studies and Research Findings
Several case studies illustrate the diverse biological activities of this compound:
- Sensitization to Chemotherapy : A study reported that preincubation with this compound enhances the sensitivity of tumor cells to chemotherapeutic agents by increasing intracellular oxidative stress .
- Inhibition of Migration : Research indicates that this compound can inhibit the migratory capacity of SCC-25 squamous cell carcinoma cells, suggesting its potential in preventing metastasis .
- Inflammation Modulation : this compound has been implicated in reducing inflammatory mediators in various models, showcasing its role beyond cancer therapy .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
Biological Activity | Cell Type/Context | Outcome |
---|---|---|
Inhibition of proliferation | Human colon cancer cells | Induces apoptosis |
Sensitization to apoptosis | LNCaP prostate carcinoma cells | Increased H2O2 production |
Cytotoxic effects | MCF-7 breast cancer cells | Significant inhibition of cell viability |
Inhibition of migration | SCC-25 squamous cell carcinoma cells | Reduced migratory capacity |
Modulation of inflammatory responses | Various inflammatory models | Decreased levels of inflammatory mediators |
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-8-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHHVNHHHRRDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042650 | |
Record name | LY294002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154447-36-6 | |
Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154447-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-294002 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 154447-36-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | LY294002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-294002 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M2U1DVID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.